2-Chloro-4-hydroxybenzaldehyde

Catalog No.
S1532946
CAS No.
56962-11-9
M.F
C7H5ClO2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-hydroxybenzaldehyde

Researchers requiring precise control over aldehyde reactivity for Schiff base or heterocyclic synthesis often find positional isomers non-interchangeable. 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9) offers the required 2-chloro-4-hydroxy substitution pattern for consistent yields in Claisen-Schmidt condensations and as a strategic chlorine handle for cross-coupling. Bulk stock, rigorous purity analysis, and reliable global logistics ensure uninterrupted development.

CAS Number

56962-11-9

Product Name

2-Chloro-4-hydroxybenzaldehyde

IUPAC Name

2-chloro-4-hydroxybenzaldehyde

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H

InChI Key

ZMOMCILMBYEGLD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)C=O

Synonyms

o-Chloro-p-hydroxybenzaldehyde

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=O

The exact mass of the compound 2-Chloro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

2-Chloro-4-hydroxybenzaldehyde, CAS 56962-11-9, is a difunctional aromatic aldehyde featuring hydroxyl, chloro, and formyl groups. This specific substitution pattern dictates its utility as a precursor in multi-step organic synthesis, particularly for heterocyclic compounds, Schiff bases, and other complex molecular architectures. [REFS-1, REFS-2]. Its reactivity is primarily governed by the interplay between the phenolic hydroxyl group, the aldehyde function, and the influence of the chlorine atom on the aromatic ring's electronic properties, making it a distinct building block in pharmaceutical and fine chemical manufacturing. [3].

Research Fit

Substitution pattern Ortho-chloro / para-hydroxy enables selective reactivity
Functional handles Aldehyde and phenolic –OH support dual derivatization routes
Key research context ERβ ligand synthesis, metal complex scaffolds, H-bond modeling

Substituting 2-Chloro-4-hydroxybenzaldehyde with structurally similar analogs like 4-hydroxybenzaldehyde or other positional isomers is often unviable. The absence of the chloro group, as in 4-hydroxybenzaldehyde, removes a key modulator of electronic properties and a potential reaction site, which is often critical for the targeted biological activity of downstream derivatives like Schiff bases. [1]. Furthermore, altering the position of the chloro substituent significantly impacts reactivity and product yields in crucial reactions like Claisen-Schmidt condensations, demonstrating that isomers are not functionally interchangeable for process-driven applications. [2]. Therefore, precise control over the substitution pattern is essential for achieving desired reaction outcomes, purity profiles, and final product performance.

Substitution Risk

pKa shift alters pH-dependent speciation

Non-halogenated or 2‑bromo analogs change acid‑base behavior, affecting solubility and metal binding.

Suzuki coupling efficiency drops without ortho‑Cl

Replacing chlorine with hydrogen or fluorine reduces yield in ERβ ligand synthesis.

Rhenium complex stability depends on ortho‑Cl

Ligands lacking the ortho‑chloro substituent form less robust Re(I) complexes.

Precursor Suitability: Impact of Chlorine Position on Chalcone Synthesis Yield

The position of the chloro-substituent on the benzaldehyde ring critically determines product yield in Claisen-Schmidt condensations, a common reaction for synthesizing chalcone intermediates. In a comparative synthesis reacting substituted benzaldehydes with 4-hydroxy acetophenone, the use of 2-chlorobenzaldehyde resulted in a chalcone yield of 75%. In contrast, using the positional isomer 4-chlorobenzaldehyde under identical conditions produced a significantly higher yield of 92%. [1]. This demonstrates that positional isomers are not interchangeable and that the specific 2-chloro substitution pattern must be selected based on desired process outcomes and yield targets.

Evidence DimensionProduct Yield (%)
Target Compound Data75% (using 2-chlorobenzaldehyde)
Comparator Or Baseline4-chlorobenzaldehyde: 92%
Quantified DifferenceThe 4-chloro isomer yields 17 percentage points more product than the 2-chloro isomer.
ConditionsClaisen-Schmidt condensation with 4-hydroxy acetophenone in PEG-400 with KOH catalyst at 40°C for 1 hour.

For process optimization and cost-efficiency, selecting the correct positional isomer is critical to maximizing the yield of target chalcone intermediates.

pKa in water
Head-to-head
ΔpKa −0.4 vs parent
Distinct acid–base behavior at assay pH
Spectrophotometric, 25 °C

Downstream Performance: Halogenation as a Key Driver for Enhanced Antimicrobial Activity in Schiff Base Derivatives

In the development of bioactive compounds, the choice of aldehyde precursor directly impacts the therapeutic potential of the final molecule. It is a well-established principle in medicinal chemistry that halogen substitution on salicylaldehyde derivatives, such as the introduction of a chloro group, enhances the antimicrobial activity of the resulting Schiff bases. [REFS-1, REFS-2]. For example, studies on various Schiff bases show that halogenated derivatives consistently exhibit potent activity against bacterial and fungal strains where non-halogenated analogs are less effective. While a direct head-to-head study is not available, the class-level evidence strongly indicates that procuring a chlorinated precursor like 2-Chloro-4-hydroxybenzaldehyde is a rational strategy over an analog like 4-hydroxybenzaldehyde when the goal is to synthesize potent antimicrobial agents.

Evidence DimensionAntimicrobial Potency
Target Compound DataDerivatives exhibit enhanced antimicrobial activity due to chloro-substitution.
Comparator Or BaselineDerivatives of non-halogenated analogs (e.g., 4-hydroxybenzaldehyde) generally show lower antimicrobial activity.
Quantified DifferenceNot directly quantified in a single study, but the principle of halogenation increasing bioactivity is a recurring finding across multiple studies.
ConditionsIn vitro antimicrobial assays (e.g., MIC determination) of Schiff base derivatives against various bacterial and fungal strains.

Procuring the chlorinated version of the hydroxybenzaldehyde is a critical decision for R&D projects targeting the discovery of new and effective antimicrobial drugs.

Cancer cell cytotoxicity
Cross-study comparable
MCF‑7 IC₅₀ 113.5 µg/mL; PC3 145.0 µg/mL
Supports cell-model endpoint review
MTT, 48 h; non‑halogenated analog inactive
Suzuki coupling efficiency
Class-level inference
Required for efficient coupling
Essential for ERβ ligand synthesis
Lower efficiency with H or F analogs
Re(I) complex stability
Class-level inference
Stable adducts formed
Improves complex robustness for radiopharmaceutical research
Reflux, MeOH/H₂O; X = Br, Cl
H‑bond & aromaticity
Class-level inference
H‑bond energy ~9–10 kcal/mol
Modulates aromaticity via proton position
DFT B3LYP/6‑311+G(d,p)

Precursor for Bioactive Schiff Bases with Targeted Antimicrobial Properties

This compound is the right choice when the synthetic goal is to produce novel Schiff bases for antimicrobial drug discovery. The presence of the chlorine atom is a strategic feature intended to enhance the biological activity of the final derivative compared to compounds synthesized from non-halogenated precursors like 4-hydroxybenzaldehyde. [1].

Intermediate for Structurally Defined Chalcones and Flavonoids

Use this specific isomer as a starting material in Claisen-Schmidt condensations where precise control over reactivity and yield is required. The substitution pattern directly influences reaction outcomes, making it a non-interchangeable choice compared to other chloro-substituted isomers when specific chalcone structures are targeted for materials science or pharmaceutical development. [2].

Building Block for Substituted Heterocyclic Systems

This aldehyde is a suitable precursor for complex heterocyclic compounds where the chlorine can act as a handle for further functionalization via cross-coupling reactions, or where its electronic influence is needed to direct subsequent synthetic steps. [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ERβ ligand synthesis via Suzuki coupling
Ortho‑chloro group facilitates efficient Suzuki coupling
Coupling efficiency vs. H or F analogs
Stable Re(I) complexes for radiopharmaceutical research
Ortho‑chloro enhances ligand rigidity and complex stability
Complex stability under synthesis and storage
Computational modeling of RAHB and aromaticity
Unique aromaticity modulation by ortho‑chloro
H‑bond energy and aromaticity indices
Leukotriene biosynthesis inhibitor research
Specific substitution pattern required for pharmacophore assembly
Reactivity in key C–C bond-forming steps

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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